7-(Dimethylamino)-2-methylhept-2-EN-4-one
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Overview
Description
7-(Dimethylamino)-2-methylhept-2-EN-4-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-2-methylhept-2-EN-4-one can be achieved through several methods. One common approach involves the reaction of a suitable ketone with dimethylamine under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which then undergoes tautomerization to yield the enaminone product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-2-methylhept-2-EN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enaminone to its corresponding amine or alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(Dimethylamino)-2-methylhept-2-EN-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-2-methylhept-2-EN-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The enaminone moiety allows for the formation of stable intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl enaminones: These compounds share a similar structure but may differ in the position of the enamine and ketone groups.
Dimethylaminoquinolines: These compounds contain a quinoline ring with a dimethylamino substituent, offering different chemical properties and applications.
Uniqueness
7-(Dimethylamino)-2-methylhept-2-EN-4-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and other fields.
Properties
CAS No. |
61465-00-7 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
7-(dimethylamino)-2-methylhept-2-en-4-one |
InChI |
InChI=1S/C10H19NO/c1-9(2)8-10(12)6-5-7-11(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
JYOCCOBGKIDZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCCN(C)C)C |
Origin of Product |
United States |
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